3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers

Description

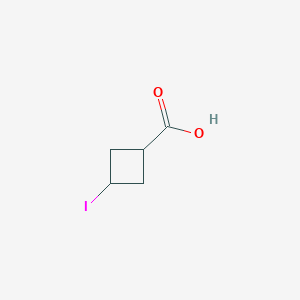

3-Iodocyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 and an iodine substituent at position 2. As a mixture of diastereomers, its stereochemical complexity arises from the cyclobutane ring’s non-planar structure, leading to distinct spatial arrangements of substituents. The iodine atom introduces significant steric bulk and polarizability, influencing both physical properties (e.g., solubility, melting point) and reactivity (e.g., participation in cross-coupling reactions). Diastereomer mixtures pose challenges in separation but offer versatility in synthetic applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-iodocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXOLCLYOBYIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodocyclobutane-1-carboxylic acid typically involves the iodination of cyclobutane derivatives. One common method is the reaction of cyclobutene with iodine and a carboxylating agent under controlled conditions to introduce the iodine and carboxylic acid groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using cyclobutane derivatives as starting materials. The reaction conditions are optimized to ensure high yield and purity of the desired diastereomers. The separation of diastereomers can be achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-iodocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

Oxidation Reactions: The carboxylic acid group can be oxidized to form different functional groups.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include azido or cyano derivatives.

Oxidation: Products include ketones or aldehydes.

Reduction: Products include alcohols or alkanes.

Scientific Research Applications

3-iodocyclobutane-1-carboxylic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Bromocyclobutane-1-carboxylic Acid (Mixture of Diastereomers)

- Structural Differences : Bromine replaces iodine, reducing atomic radius (1.85 Å vs. 1.98 Å) and polarizability.

- Synthesis and Separation : Similar diastereomer formation is observed, but bromine’s lower leaving-group ability may necessitate harsher conditions for substitution reactions. Chromatographic separation of diastereomers is comparable, often requiring derivatization (e.g., ester formation) for resolution .

- Physical Properties : Lower molar mass (179.01 g/mol vs. ~225.97 g/mol for the iodine analog) results in differences in boiling points and solubility.

- Applications : Brominated analogs are common intermediates in Suzuki-Miyaura couplings, whereas iodine derivatives may excel in radioimaging due to iodine’s isotopic versatility .

3,3-Dimethyl-2-(Trifluoromethyl)cyclobutane-1-carboxylic Acid (Mixture of Diastereomers)

- Structural Differences : Trifluoromethyl and dimethyl groups introduce steric hindrance and electron-withdrawing effects, contrasting with iodine’s electron-deficient nature.

- Acidity : The trifluoromethyl group enhances carboxylic acid acidity (pKa ~2.5) compared to iodine’s inductive effect (pKa ~3–4) .

- Stereochemical Impact : Bulky substituents favor specific diastereomer ratios during synthesis. For example, ortho-substituted phenylacetic acid esters in related systems show 5:1 diastereoselectivity under steric control .

- Applications : Fluorinated analogs are prioritized in agrochemicals for metabolic stability, whereas iodinated compounds may be explored in radiopharmaceuticals .

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid

- Structural Differences : The tert-butoxy group is a bulky ether substituent, increasing lipophilicity (logP ~2.5) versus the iodine analog’s higher polarity.

- Applications : Used in material science for enhancing thermal stability, whereas iodine derivatives may serve as precursors for metal-organic frameworks (MOFs) .

Comparative Data Table

| Compound Name | Substituents | Molar Mass (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 3-Iodocyclobutane-1-carboxylic acid | Iodine (C3) | ~225.97 | High polarizability, radiopharmaceutical potential | Medicinal chemistry, catalysis |

| 3-Bromocyclobutane-1-carboxylic acid | Bromine (C3) | 179.01 | Moderate leaving-group ability | Cross-coupling reactions |

| 3,3-Dimethyl-2-(trifluoromethyl)... | CF3 (C2), CH3 (C3,3) | 196.17 | Enhanced acidity, metabolic stability | Agrochemicals, fluorinated APIs |

| 3-(tert-Butoxy)cyclobutane-1-carboxylic acid | tert-Butoxy (C3) | ~186.23 | High lipophilicity, conformational rigidity | Polymer additives, material science |

Research Findings and Challenges

- Diastereomer Separation: Chromatography often fails for underivatized mixtures (e.g., 3-bromo and 3-iodo analogs). Derivatization strategies, such as p-OMe-benzoyl ester formation, enable resolution via normal-phase chromatography .

- Stereochemical Analysis : Chiral GC and electronic circular dichroism (ECD) are critical for distinguishing diastereomers. For example, ECD simulations resolved four diastereomers of a marine natural product .

- Reactivity Differences : Iodine’s superior leaving-group ability facilitates nucleophilic substitutions, whereas bromine analogs require metal catalysts (e.g., Pd) for similar transformations .

Q & A

Basic Question

- X-ray crystallography : Definitive for absolute configuration but requires high-purity crystals.

- NOESY NMR : Nuclear Overhauser effects identify proximal substituents (e.g., cis vs. trans iodines on cyclobutane) .

- Chemical correlation : Convert diastereomers into known stereochemical benchmarks via derivatization (e.g., esterification with chiral alcohols) .

How can researchers address challenges in synthesizing single-diastereomer cyclobutane derivatives?

Advanced Question

- Dynamic kinetic resolution (DKR) : Utilize catalysts that racemize intermediates faster than product formation, enabling high diastereomeric excess (d.e.).

- Enzymatic methods : Imine reductases (IREDs) catalyze stereoselective reductions of cyclobutane precursors, as seen in trifluorinated imine systems .

- Computational modeling : Predict transition states to optimize reaction conditions (e.g., solvent polarity, temperature) for desired stereochemical outcomes .

Why might diastereomer ratios vary between synthetic batches, and how can this be controlled?

Advanced Question

Variations arise from:

- Epimerization during workup : Acidic or basic conditions can equilibrate stereocenters. Mitigate via neutral pH quenching and low-temperature isolation .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor kinetic (fast-forming) or thermodynamic (stable) products. For example, prolonged heating may shift ratios toward more stable diastereomers .

What safety protocols are critical when handling 3-iodocyclobutane-1-carboxylic acid diastereomers?

Basic Question

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritants.

- Waste disposal : Segregate halogenated waste for appropriate treatment .

How do diastereomers influence the interpretation of pharmacological data in preclinical studies?

Advanced Question

- Pharmacokinetics : Diastereomers may differ in metabolic stability (e.g., susceptibility to esterases) and bioavailability. For prodrugs, phosphorus-centered diastereomers (Sp vs. Rp) show variable half-lives in biological matrices .

- Toxicity profiling : Separate diastereomers via preparative HPLC to assess individual toxicity profiles, avoiding misleading aggregate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.